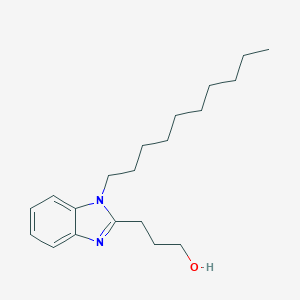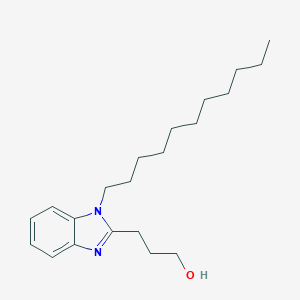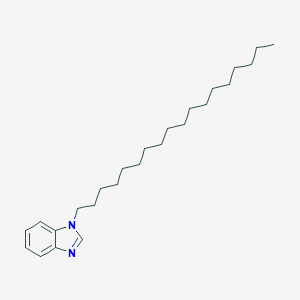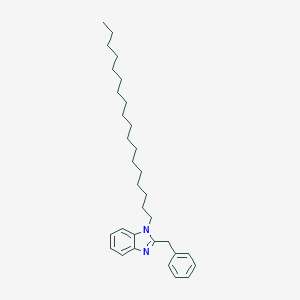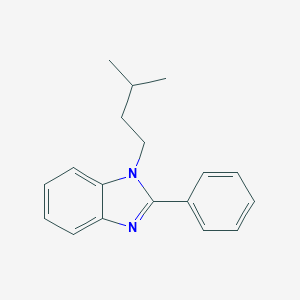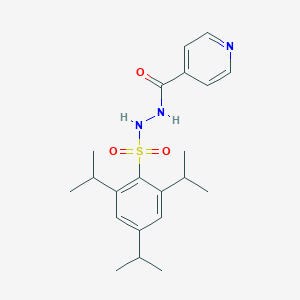![molecular formula C17H10F3N3O5 B407788 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE](/img/structure/B407788.png)
2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and an isoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitro group.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or its derivatives.
Coupling Reactions: The final step involves coupling the isoindoline derivative with a phenylacetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Trifluoromethyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of trifluoromethyl and nitro groups in organic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new drugs.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity due to its electron-withdrawing properties, while the nitro group could participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Lacks the isoindoline and nitro groups.
N-({4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}methyl)-N-phenylacetamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl and nitro groups, along with the isoindoline moiety, makes 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H10F3N3O5 |
|---|---|
Molekulargewicht |
393.27g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H10F3N3O5/c18-17(19,20)16(26)21(10-5-2-1-3-6-10)9-22-14(24)11-7-4-8-12(23(27)28)13(11)15(22)25/h1-8H,9H2 |
InChI-Schlüssel |
LSDMOGIROATCMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B407705.png)
![N-(4-ethoxyphenyl)-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B407710.png)
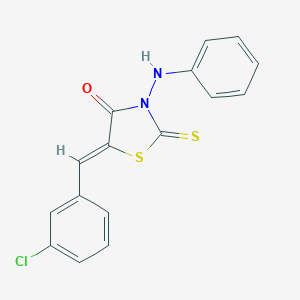

![3-[1-(2-bromoprop-2-enyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B407714.png)
